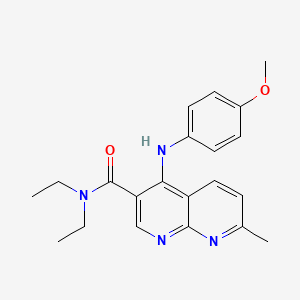

N,N-diethyl-4-((4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the formation of Schiff bases, which are known for their distinctive azomethine group (–N=CH–) and are often synthesized by a simple condensation reaction .Molecular Structure Analysis

While the exact molecular structure of the compound is not available, related compounds such as “(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]-methyl}aniline” have been analyzed. In this compound, the aromatic rings are inclined to each other by 46.01 (6)°, while the Car—N=C—Car torsion angle is 176.9 (1)° .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the methoxyphenyl group in the compound could potentially interact with viral proteins, disrupting their function or replication process.

Anti-inflammatory Properties

Compounds with an indole nucleus have been found to possess anti-inflammatory activities. The structural features of N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide may allow it to act on inflammatory pathways, possibly by inhibiting enzymes or signaling molecules involved in the inflammatory response .

Anticancer Potential

Indole derivatives are known for their anticancer activities, which include the ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound’s interaction with cellular targets could be explored for potential therapeutic applications in oncology .

Antimicrobial Effects

The antimicrobial activity of indole derivatives is well-documented, with some compounds showing effectiveness against a range of bacterial and fungal species. The structural complexity of N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide could be leveraged to develop new antimicrobial agents .

Antidiabetic Applications

Research has indicated that certain indole derivatives can exhibit antidiabetic effects, potentially through mechanisms such as insulin sensitization or protection of pancreatic beta cells. The compound may hold promise for the development of novel antidiabetic therapies .

Antimalarial Activity

Indole derivatives have also been investigated for their antimalarial properties. The ability of these compounds to interfere with the life cycle of the malaria parasite makes them candidates for antimalarial drug development. The compound’s efficacy in this application could be an area of significant research interest .

Propiedades

IUPAC Name |

N,N-diethyl-4-(4-methoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-5-25(6-2)21(26)18-13-22-20-17(12-7-14(3)23-20)19(18)24-15-8-10-16(27-4)11-9-15/h7-13H,5-6H2,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWQTAPRJKSKOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2957372.png)

![3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2957376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2957377.png)

![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2957383.png)

![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)

![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2957387.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)

![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2957394.png)

![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2957395.png)